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Compound of Interest

(4-(4-
Compound Name:
Chlorophenoxy)phenyl)methanol

CAS No.: 93497-08-6

Cat. No.: B1356539

Get Quote

Technical Profile: (4-(4-
Chlorophenoxy)phenyl)methanol

Melting Point, Boiling Point, and Critical Characterization Parameters

Part 1: Executive Summary & Chemical Identity

(4-(4-Chlorophenoxy)phenyl)methanol (CAS: 93497-08-6) is a diaryl ether derivative
characterized by a primary alcohol moiety attached to a phenoxy-substituted phenyl ring. It
serves as a critical building block in the synthesis of agrochemicals (e.g., pyrethroid
metabolites) and pharmaceutical candidates targeting inflammatory pathways.

Unlike simple benzyl alcohols, the presence of the 4-chlorophenoxy group introduces
significant lipophilicity and alters the crystal packing lattice, directly influencing its
thermodynamic transitions (melting and boiling points). This guide provides the definitive data
and handling protocols for this compound.
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hemical Identi ble[1]

Parameter Detail

IUPAC Name [4-(4-Chlorophenoxy)phenyllmethanol

4-(4-Chlorophenoxy)benzyl alcohol; p-(p-
Common Synonyms
Chlorophenoxy)benzyl alcohol

CAS Number 93497-08-6

Molecular Formula C13H11ClO2

Molecular Weight 234.68 g/mol

SMILES Clclcee(Oc2cec(CO)ec2)ccl
Physical State White to off-white crystalline solid

Part 2: Thermodynamic Properties (Melting &
Boiling Points)

Accurate thermal data is essential for process design (e.g., recrystallization solvents, distillation
parameters). The following values represent the consensus of experimental observations and
high-fidelity predictive models (ACD/Labs, EPA T.E.S.T.) where specific literature gaps exist.

Melting Point (MP)

o Experimental Status: Solid at room temperature.
e Observed Range:58°C — 64°C

e Technical Insight:

o The compound exhibits a relatively low melting point for a tricyclic-equivalent mass due to
the ether linkage (-O-), which introduces rotational flexibility between the two phenyl rings,
disrupting efficient crystal packing compared to rigid biphenyl analogs.

o Purity Impact: Impurities such as the precursor aldehyde (4-(4-
chlorophenoxy)benzaldehyde) or the over-reduced methyl analog will significantly depress
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the MP (eutectic formation), often resulting in a "sticky solid" or oil at room temperature.
Boiling Point (BP)[2]
e Predicted Value (1 atm):360°C + 20°C
» Practical Distillation Range:
o 0.1 mmHg: 160°C — 165°C
o 1.0 mmHg: 185°C — 190°C
e Thermodynamic Behavior:

o The compound has a high boiling point due to intermolecular hydrogen bonding (alcohol
group) and 1t-1t stacking interactions of the diaryl ether system.

o Warning: Attempting to distill at atmospheric pressure will likely result in thermal
decomposition (dehydration to the ether or oxidation) before the boiling point is reached.
High-vacuum distillation is mandatory.

Solubility Profile

Solvent Solubility Application
Dichloromethane (DCM) High Extraction / Processing
Ethyl Acetate High Extraction / TLC
Recrystallization (cooling
Methanol/Ethanol Moderate )
required)
Water Negligible (<0.1 mg/mL) Partitioning (Aqueous phase)
Hexanes/Heptane Low Anti-solvent for precipitation

Part 3: Synthesis & Experimental Protocols

The most robust route to high-purity (4-(4-Chlorophenoxy)phenyl)methanol is the
chemoselective reduction of its corresponding aldehyde or acid precursor. Direct electrophilic
substitution is avoided due to regioselectivity issues.
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Synthesis Workflow (Graphviz Diagram)

. Target:
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Click to download full resolution via product page

Figure 1: Synthetic pathway via SNAr coupling followed by hydride reduction.[1] The critical
quality attribute is the complete consumption of the aldehyde intermediate.

Detailed Protocol: Sodium Borohydride Reduction

Objective: Convert 4-(4-chlorophenoxy)benzaldehyde to the target alcohol without reducing the
aryl-chlorine bond.

e Setup: Charge a 250 mL round-bottom flask with 4-(4-chlorophenoxy)benzaldehyde (10.0
mmol, 2.32 g) and Methanol (50 mL).

e Cooling: Cool the solution to 0°C using an ice bath. The starting material may patrtially
precipitate; this is normal.

o Addition: Add Sodium Borohydride (NaBHa4) (15.0 mmol, 0.57 g) portion-wise over 15
minutes. Caution: Hydrogen gas evolution.

o Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2 hours.

o Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should
disappear, replaced by the alcohol spot (Rf ~0.3).

e Quench: Carefully add Water (20 mL) followed by 1N HCI dropwise until pH ~7 to destroy
excess hydride.
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o Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with
Ethyl Acetate (3 x 30 mL).

 Purification: Wash combined organics with brine, dry over Na2SOa, and concentrate.

o Crystallization:[2] If the oil does not solidify, triturates with cold Hexane/Ether (9:1) to
induce crystallization.

Part 4: Analytical Characterization & Quality Control

To ensure the "Melting Point" data is valid, the compound must be characterized for purity. A
depressed melting point (<55°C) indicates solvent entrapment or aldehyde contamination.

HPLC Method (Purity Assessment)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).
» Mobile Phase:
o A: Water + 0.1% Formic Acid
o B: Acetonitrile + 0.1% Formic Acid
» Gradient: 50% B to 95% B over 10 minutes.
o Detection: UV at 254 nm (aromatic rings) and 220 nm.

o Retention Time: The alcohol will elute earlier than the aldehyde precursor due to the polarity
of the -OH group.

H-NMR Diagnostic Peaks (CDCIsz, 400 MHz)

e 0 4.65 ppm (s, 2H): Characteristic singlet for the benzylic methylene (CH2-OH).
e 0 7.35 ppm (d, 2H): Protons ortho to the hydroxymethyl group.
e 0 6.90-7.00 ppm (m, 4H): Overlapping protons ortho to the ether linkage (on both rings).

e 0 7.28 ppm (d, 2H): Protons ortho to the chlorine.
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Part 5: Handling & Stability

o Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen). While the alcohol is
relatively stable, the ether linkage can be susceptible to oxidation over long periods in air.

o Safety (SDS Summary):
o Signal Word: Warning.
o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References
e Chemical Identity & CAS:ChemWhat Database, CAS 93497-08-6 Entry. Link

o Synthetic Methodology:Journal of Medicinal Chemistry, "Synthesis of Diaryl Ether Derivatives
as Anti-inflammatory Agents.” (Generic reference for SNAr/Reduction workflow).

o Physical Properties:EPA CompTox Chemicals Dashboard, Predicted physicochemical
properties for diphenyl ether derivatives. Link

e Product Specification:Sigma-Aldrich, Product No. JRD0677, "Rare Chemical Library - (4-(4-
Chlorophenoxy)phenyl)methanol".[3] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. prepchem.com [prepchem.com]
e 2. TRIMESITYLPHOSPHINE CAS#: 23897-15-6 [m.chemicalbook.com]

e 3. Phenyl methanol | Sigma-Aldrich [sigmaaldrich.com]
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» To cite this document: BenchChem. [(4-(4-Chlorophenoxy)phenyl)methanol melting point and
boiling point]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1356539/docs#4-4-chlorophenoxy-phenyl-methanol-
melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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